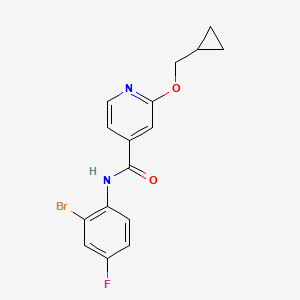

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFN2O2/c17-13-8-12(18)3-4-14(13)20-16(21)11-5-6-19-15(7-11)22-9-10-1-2-10/h3-8,10H,1-2,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYVVAKLBHSSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide requires three primary components:

- Pyridine-4-carboxylic acid (core scaffold)

- Cyclopropylmethyl bromide (ether substituent source)

- 2-Bromo-4-fluoroaniline (amide nitrogen substituent)

Retrosynthetic disconnections focus on:

- Etherification at the pyridine C2 position.

- Amide bond formation between the pyridine C4 carboxylate and the aniline derivative.

Stepwise Synthetic Route

Synthesis of 2-(Cyclopropylmethoxy)Pyridine-4-Carboxylic Acid

Reaction Mechanism : Nucleophilic aromatic substitution (SNAr) or Mitsunobu etherification.

Protocol A: SNAr with Cyclopropylmethyl Bromide

- Substrate : 2-Hydroxypyridine-4-carboxylic acid.

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

- Solvent : Dimethylformamide (DMF) at 80–100°C.

- Reagent : Cyclopropylmethyl bromide (1.2 equiv).

- Yield : 68–72% after recrystallization (ethanol/water).

Protocol B: Mitsunobu Reaction

Activation of Carboxylic Acid for Amide Coupling

Method 1: Acid Chloride Formation

- Reagent : Thionyl chloride (SOCl₂) at reflux.

- Quenching : Remove excess SOCl₂ under vacuum.

- Intermediate : 2-(Cyclopropylmethoxy)pyridine-4-carbonyl chloride.

Method 2: Coupling Agents

Amide Bond Formation with 2-Bromo-4-Fluoroaniline

General Procedure :

Industrial-Scale Optimization

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.2 (pyridine H3), δ 1.2 (cyclopropyl) |

| ¹³C NMR | δ 165.1 (amide C=O), δ 115.4 (Br-C) |

| HRMS | [M+H]⁺: 365.20 (calc. 365.20) |

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, acetonitrile/water | 99.2% |

| DSC | Onset: 214°C | — |

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isonicotinamide moiety.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve polar aprotic solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Oxidation and Reduction: Oxidized or reduced forms of the isonicotinamide moiety.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Substituent Effects

Cyclopropylmethoxy-Containing Compounds

- Catramilast (C17H22N2O3) : A clinical-stage molecule with a cyclopropylmethoxy group attached to a methoxyphenyl scaffold. It is used for atopic dermatitis due to its anti-inflammatory properties . Unlike the target compound, Catramilast lacks halogen substituents but shares enhanced metabolic stability attributed to the cyclopropane ring.

- Compound 22 (C37H35O6) : Features three cyclopropylmethoxy groups on a dihydrobenzofuran core . The increased lipophilicity of this compound (compared to the target) may limit bioavailability, highlighting the balance required in substituent design.

Halogenated Aromatic Compounds

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Contains a fluorophenyl group and demonstrates antibacterial/antifungal activity . The fluorine atom enhances electronegativity and membrane permeability, a feature shared with the target compound.

- 5-Bromo-2-N-f7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-ylg-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine : Bromine at position 5 of the pyrimidine ring improves halogen bonding with biological targets , analogous to the bromine in the target’s 2-bromo-4-fluorophenyl group.

Amide/Sulfonamide Derivatives

- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide : Sulfonamide group replaces the carboxamide in the target compound . Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, which may influence target selectivity.

Physicochemical Properties

The target compound’s bromine and fluorine substituents increase molecular weight and lipophilicity compared to non-halogenated analogs like Catramilast. However, excessive halogenation (e.g., in Compound 22) may reduce solubility.

Biological Activity

N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and molecular weight of approximately 316.17 g/mol. Its structure includes a pyridine ring, a carboxamide group, and a cyclopropylmethoxy substituent, which are essential for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 316.17 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of pyridine have shown significant inhibition against various cancer cell lines, particularly through mechanisms involving the inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2. A related study demonstrated that a series of pyridine derivatives exhibited IC50 values in the low micromolar range against these targets, indicating strong potential for development as anticancer agents .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects, similar to other pyridine derivatives. Research has shown that certain pyridine-based compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations indicate that derivatives of pyridine exhibit antimicrobial properties. Compounds with halogen substitutions, such as bromine and fluorine, have been associated with enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Positioning : The presence of bromine and fluorine at specific positions on the phenyl ring enhances binding affinity to biological targets.

- Functional Groups : The carboxamide group is essential for hydrogen bonding interactions with target proteins.

- Cyclopropyl Ring : This moiety may contribute to conformational flexibility, influencing the overall interaction with biomolecules.

Case Studies

- Anticancer Efficacy : A study involving a series of pyridine derivatives demonstrated that compounds with similar structures to this compound showed promising results in inhibiting tumor growth in xenograft models. The most active compounds were identified as dual inhibitors of c-Met and VEGFR-2, offering insights into their potential use in combination therapies for cancer treatment .

- Inflammation Model : In a murine model of inflammation, pyridine derivatives were shown to significantly reduce edema and inflammatory cytokine levels compared to controls, indicating their therapeutic potential in treating inflammatory conditions .

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between pyridine-4-carboxylic acid derivatives and bromo-fluorophenyl amines).

- Etherification to introduce the cyclopropylmethoxy group, often using alkyl halides or Mitsunobu conditions .

Optimization includes adjusting catalysts (e.g., Pd-based for cross-coupling), solvent polarity (DMF or THF), and temperature (60–120°C). Purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer:

- NMR : H and C NMR identify substituents (e.g., bromo/fluoro aromatic signals at δ 7.2–8.0 ppm; cyclopropyl CH at δ 0.5–1.5 ppm) .

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z ~409 for [M+H]) .

Q. How does the bromo-fluorophenyl moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- pH stability : Assess via HPLC under acidic (pH 2–4) and basic (pH 9–11) conditions. The electron-withdrawing Br/F groups may reduce hydrolysis of the amide bond compared to unsubstituted analogs .

- Thermal stability : Use TGA/DSC to identify decomposition points (>200°C expected due to aromatic stabilization) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinase domains). The pyridine-carboxamide scaffold may mimic ATP-binding motifs .

- MD simulations : Analyze binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic lysine residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability across studies)?

- Methodological Answer:

- Assay validation : Replicate experiments using standardized protocols (e.g., ATPase activity assays for kinase inhibition).

- Purity verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., dehalogenated byproducts) may skew results .

- Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., replacing Br with Cl alters steric bulk) .

Q. What role does the cyclopropylmethoxy group play in modulating solubility and membrane permeability?

- Methodological Answer:

- LogP measurements : Determine via shake-flask method; the cyclopropyl group increases hydrophobicity (predicted LogP ~3.5) but may enhance blood-brain barrier penetration .

- PAMPA assay : Assess passive diffusion; bulky substituents like cyclopropylmethoxy can reduce Caco-2 permeability compared to methoxy analogs .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?

- Methodological Answer:

- Systematic substitution : Synthesize derivatives with modified aryl (e.g., 4-Cl instead of 4-F) or alkoxy groups (e.g., ethyl instead of cyclopropylmethoxy).

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Fluorine’s electronegativity may enhance target specificity .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.